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Compound of Interest

Compound Name:
3-Bromo-5-

(trifluoromethyl)pyridine

Cat. No.: B1279140 Get Quote

CAS Number: 436799-33-6

This technical guide provides comprehensive information on the physicochemical properties,

synthesis, key chemical reactions, and safety protocols for 3-Bromo-5-
(trifluoromethyl)pyridine. This versatile fluorinated pyridine building block is of significant

interest to researchers and professionals in the fields of medicinal chemistry, agrochemicals,

and materials science due to its utility in constructing complex molecular architectures.

Physicochemical and Structural Data
3-Bromo-5-(trifluoromethyl)pyridine is a solid, crystalline compound at room temperature.

The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring provides

distinct reactivity and properties, making it a valuable intermediate in organic synthesis.
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Property Value Reference(s)

CAS Number 436799-33-6

Molecular Formula C₆H₃BrF₃N

Molecular Weight 225.99 g/mol

Appearance
White to off-white solid,

crystals, or crystalline powder

Melting Point 44-46 °C

Flash Point 85 °C (185 °F) - closed cup

SMILES String FC(F)(F)c1cncc(Br)c1

InChI Key
HEDHNDVPKRVQPN-

UHFFFAOYSA-N

Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine
The synthesis of trifluoromethylpyridines can be achieved through various methods, including

chlorine/fluorine exchange or building the ring from a trifluoromethyl-containing precursor[1]. A

common and effective method for introducing a trifluoromethyl group onto an aromatic ring is

through copper-mediated trifluoromethylation of an aryl halide[1]. 3-Bromo-5-
(trifluoromethyl)pyridine is efficiently prepared from 3-bromo-5-iodopyridine by iodide

displacement with in situ generated (trifluoromethyl)copper[2].
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Synthesis workflow for 3-Bromo-5-(trifluoromethyl)pyridine.

Experimental Protocol: Copper-Mediated
Trifluoromethylation
This protocol is a representative procedure based on the copper-mediated trifluoromethylation

of aryl iodides.

Materials:

3-Bromo-5-iodopyridine (1.0 equiv.)

(Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv.)

Copper(I) iodide (CuI, 1.5 equiv.)

Potassium fluoride (KF, 2.0 equiv., spray-dried)
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Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add spray-dried potassium

fluoride, copper(I) iodide, and 3-bromo-5-iodopyridine.

Add anhydrous DMF to the flask via syringe, and stir the resulting suspension.

Add (trifluoromethyl)trimethylsilane (TMSCF₃) dropwise to the mixture at room temperature.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress

by GC-MS or TLC until the starting material is consumed.

Upon completion, cool the reaction mixture to room temperature and quench by pouring it

into a cold aqueous solution of ammonium hydroxide.

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether)

three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude residue by column chromatography on silica gel using a suitable eluent

system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-Bromo-5-
(trifluoromethyl)pyridine.

Applications in Drug Development & Organic
Synthesis
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for

introducing molecular diversity through various transition metal-catalyzed cross-coupling

reactions. These reactions are fundamental in modern drug discovery for constructing carbon-

carbon and carbon-heteroatom bonds.
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Palladium-Catalyzed Cross-Coupling Reactions

Diverse Molecular Scaffolds

3-Bromo-5-(trifluoromethyl)pyridine
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Pd Catalyst, Base
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Amination
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Key cross-coupling applications of the title compound.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling

an organohalide with a boronic acid or ester[3]. This reaction is widely used to synthesize biaryl

and heteroaryl compounds, which are common motifs in pharmaceuticals.

Representative Protocol:

In a reaction vessel, combine 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv.), the desired

arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or

cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

(0.03-0.05 equiv.).

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and

water.
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Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC

or LC-MS.

After cooling, dilute the mixture with water and extract with an organic solvent.

Wash the combined organic extracts, dry, concentrate, and purify by column chromatography

to obtain the coupled product.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl

halide with a primary or secondary amine[4]. This reaction is invaluable for synthesizing

arylamines, a critical functional group in many drug candidates.

Representative Protocol:

To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a

suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic

base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 equiv.).

Evacuate and backfill the tube with an inert gas (e.g., Argon).

Add 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv.), the desired amine (1.1-1.2 equiv.),

and an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe[5][6].

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

After the reaction is complete, cool to room temperature and quench with saturated aqueous

ammonium chloride (NH₄Cl).

Extract with an organic solvent, wash the combined organic layers with brine, dry over

Na₂SO₄, and concentrate.

Purify the crude product by flash chromatography.

Sonogashira Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/product/b1279140?utm_src=pdf-body
https://www.tcichemicals.com/OP/en/product/tci-topics/TCIPracticalExample_20210419
https://cssp.chemspider.com/602
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a

terminal alkyne, typically using a dual palladium and copper catalyst system[7]. The resulting

alkynylpyridines are versatile intermediates for further transformations or as core components

in materials science and medicinal chemistry.

Representative Protocol:

To a Schlenk flask, add 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv.), a palladium

catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

Evacuate and backfill the flask with an inert gas.

Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base, typically an amine

such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the

starting material is consumed.

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad

of celite to remove metal salts.

Wash the filtrate with water or saturated NH₄Cl solution, dry the organic layer, and

concentrate under reduced pressure.

Purify the product by column chromatography.

Safety and Handling Information
3-Bromo-5-(trifluoromethyl)pyridine is classified as acutely toxic and an irritant. Appropriate

personal protective equipment (PPE) and engineering controls must be used at all times.
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Hazard Information Details Reference(s)

Signal Word Danger

Hazard Statements

H300: Fatal if swallowed.H315:

Causes skin irritation.H319:

Causes serious eye

irritation.H335: May cause

respiratory irritation.

Hazard Classifications

Acute Toxicity, Oral (Category

2)Skin Irritation (Category

2)Eye Irritation (Category

2)Specific Target Organ

Toxicity — Single Exposure

(Category 3), Respiratory

System

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.P280: Wear protective

gloves/protective clothing/eye

protection/face

protection.P301+P310: IF

SWALLOWED: Immediately

call a POISON CENTER or

doctor/physician.P305+P351+

P338: IF IN EYES: Rinse

cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.

Required PPE

Chemical safety goggles, face

shield, protective gloves (e.g.,

nitrile), lab coat, and a P2 (or

equivalent) respirator cartridge.

Work should be conducted in a

certified chemical fume hood.
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Storage

Store locked up in a tightly

closed container in a dry, cool,

and well-ventilated place.

Storage Class 6.1A:

Combustible, acutely toxic

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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